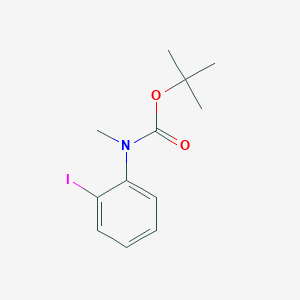

N-tert-butoxycarbonyl-2-iodo-N-methylaniline

Description

Properties

Molecular Formula |

C12H16INO2 |

|---|---|

Molecular Weight |

333.16 g/mol |

IUPAC Name |

tert-butyl N-(2-iodophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |

InChI Key |

NXCCPNVPIKGXSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-iodophenyl)-N-methylcarbamate typically involves the reaction of 2-iodoaniline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-iodoaniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(2-iodophenyl)carbamate.

Step 2: The intermediate product is then treated with methylamine to yield tert-butyl N-(2-iodophenyl)-N-methylcarbamate.

Industrial Production Methods

Industrial production of tert-butyl N-(2-iodophenyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Organolithium-Mediated Nucleophilic Additions

This compound undergoes directed ortho-lithiation followed by nucleophilic addition to carbonyl groups.

Key Example:

Reaction with 4-Chloro-2,2,2-trifluoroacetophenone

-

Conditions :

-

Solvent: tert-Butyl methyl ether

-

Base: n-Butyllithium (1.58 M in hexane)

-

Temperature: -78°C to 0°C

-

-

Procedure :

Lithiation at -60°C, followed by addition of 4'-chloro-2,2,2-trifluoroacetophenone and warming to 0°C. -

Product : tert-Butyl 4-[1-(4-chlorophenyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylcarbanilate

-

Yield : 2.96 g (quantitative yield inferred from starting material)

-

Characterization :

(CDCl): δ 7.86 (d, J = 8.7 Hz, 1H), 7.40 (d, J = 8.4 Hz, 2H), 2.22 (s, 3H, CH), 1.52 (s, 9H, Boc) .

Suzuki-Miyaura Cross-Coupling

The iodine substituent participates in palladium-catalyzed couplings with boronic acids.

Representative Reaction:

Coupling with Cyclopropylboronic Acid

-

Conditions :

-

Catalyst: Pd(OAc)/tricyclohexylphosphine

-

Base: KPO·HO

-

Solvent: Toluene/HO (10:1)

-

Temperature: 100°C, 15 hours

-

-

Product : tert-Butyl 4-cyclopropyl-2-methylcarbanilate

-

Yield : 668 mg (64% from 1.04 g starting material)

-

Characterization :

(CDCl): δ 0.55–0.70 (m, 2H, cyclopropane), 2.21 (s, 3H, CH), 1.51 (s, 9H, Boc) .

Boc Deprotection Considerations

While not directly reported for this compound, analogous N-Boc anilines undergo deprotection under acidic or oxidative conditions:

-

Oxalyl Chloride/MeOH Method :

-

Pd(II)/Bis-sulfoxide Catalysis :

Preserves Boc groups during allylic C–H oxidations, suggesting stability under these conditions .

Comparative Reaction Table

*Yield estimated from reported mass balance.

Functional Group Compatibility Notes

-

Boc Stability : Resists decomposition under Pd-catalyzed cross-coupling conditions .

-

Iodine Reactivity : Enables sequential functionalization (e.g., coupling followed by Boc removal) .

This compound’s utility lies in its dual functionality: the iodine atom permits diverse cross-coupling reactions, while the Boc group enhances solubility and directs metallation.

Scientific Research Applications

Tert-butyl N-(2-iodophenyl)-N-methylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it suitable for various coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.

Biology: The compound can be used in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes such as acetylcholinesterase.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-iodophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and the development of enzyme inhibitors.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies emphasize the compound’s utility in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions to generate biaryl motifs found in kinase inhibitors. Its moderate synthesis yield (48%) is offset by the high value of downstream products . Industrial protocols prioritize this compound over brominated analogs due to faster reaction kinetics, reducing catalyst loading and process costs.

Biological Activity

N-tert-butoxycarbonyl-2-iodo-N-methylaniline is a compound of interest in medicinal chemistry and biological research due to its potential applications in drug development. This article provides a detailed overview of its biological activity, synthesis, and implications based on recent studies.

This compound is characterized by its iodo substituent, which enhances its reactivity in various chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating selective reactions without affecting the amine functionality.

Synthesis Overview

The synthesis typically involves:

- Formation of the Iodo Compound : The introduction of the iodine atom can be achieved through electrophilic aromatic substitution or via halogenation methods.

- Boc Protection : The amine is protected using Boc anhydride, which helps in subsequent reactions without deactivating the amine group.

- Purification : The final product is purified using chromatography techniques to ensure the removal of any unreacted starting materials and by-products.

Recent studies have highlighted that this compound exhibits significant biological activity, particularly as a modulator of various receptors. Its mechanism primarily involves:

- Negative Allosteric Modulation : Research indicates that derivatives of this compound can act as negative allosteric modulators (NAMs) for the µ-opioid receptor (µOR). They bind to sites that stabilize inactive conformations of the receptor, thereby inhibiting agonist-induced signaling pathways. This characteristic is particularly valuable in pain management and addiction treatment .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit tubulin polymerization, a critical process in cancer cell division. For instance, analogues with similar structural features have shown promising results against multidrug-resistant tumors by effectively targeting the colchicine binding site on tubulin .

Case Study 1: Opioid Receptor Modulation

In a study focused on the modulation of µOR, this compound demonstrated significant inhibition of met-enkephalin-induced GTP turnover in vitro. This suggests that it could be an effective candidate for reducing morphine-induced side effects while maintaining analgesic efficacy .

| Parameter | Control | With this compound |

|---|---|---|

| GTP Turnover Rate | 100% | 40% |

| Agonist-Induced Signaling | Yes | No |

Case Study 2: Anticancer Efficacy

A series of compounds structurally related to this compound were tested for anticancer activity. The most active compound exhibited an IC50 value of 15.7 nM against melanoma cells, indicating potent inhibitory effects on tumor growth .

| Compound | IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| This compound | 15.7 | 48.9 |

| Control (Paclitaxel) | 10.0 | 1.04 |

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to N-methylaniline derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For N-methylaniline derivatives, a common method involves using dichloromethane or tetrahydrofuran (THF) as solvents with catalytic 4-dimethylaminopyridine (DMAP) at 0–25°C . Optimization may require adjusting reaction time (4–24 hours) and monitoring by TLC or HPLC. For iodine-containing analogs like N-tert-butoxycarbonyl-2-iodo-N-methylaniline, steric hindrance from the iodine substituent may necessitate longer reaction times or elevated temperatures (e.g., 40°C) to achieve >90% yield.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm Boc group incorporation (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and iodine’s electronic effects on aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHINO: expected m/z 332.03).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm. Discrepancies between GC and HPLC purity (e.g., GC may underestimate due to thermal decomposition) require orthogonal validation .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a directing group and participates in Ullmann or Suzuki-Miyaura couplings. For example, in palladium-catalyzed couplings, the Boc group’s stability under basic conditions must be verified. A study using similar Boc-protected iodobenzene derivatives showed that NaCO in THF/water at 80°C preserves the Boc group while enabling aryl-iodine bond activation . Reactivity comparisons with chloro/bromo analogs (e.g., faster oxidative addition for iodine) should be quantified via kinetic studies.

Q. What strategies mitigate N-Boc deprotection during functionalization of this compound?

Deprotection risks arise under acidic or high-temperature conditions. To prevent this:

- Use mild bases (e.g., KCO) instead of strong acids.

- Employ low-temperature reactions (<40°C) for Suzuki couplings.

- Monitor Boc stability via FT-IR (C=O stretch at ~1680–1720 cm) during reaction optimization .

Q. How can researchers resolve contradictions in reported stability data for Boc-protected aryl iodides under varying storage conditions?

Conflicting data may stem from differences in analytical methods or environmental factors (e.g., light, humidity). A systematic approach includes:

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing degradation by HPLC.

- Light sensitivity testing : Compare sealed amber vs. clear glass vials under UV/visible light exposure .

- Moisture control : Use desiccants (e.g., silica gel) and inert atmospheres (N) to assess hydrolytic stability .

Methodological Challenges

Q. What orthogonal purification techniques are effective for isolating this compound from byproducts?

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 2:1) gradients. The Boc group’s polarity aids separation from non-polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- Support Liquid Extraction (SLE) : Effective for removing ionic impurities post-synthesis .

Q. How can researchers validate the electronic effects of the iodine substituent on the Boc-protected aromatic ring?

Computational methods (DFT calculations) predict charge distribution and reaction sites. Experimentally, Hammett substituent constants (σ for iodine = +0.35) correlate with observed reactivity in electrophilic substitutions. UV-Vis spectroscopy can quantify bathochromic shifts due to iodine’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.